3-(4-Bromothiophen-2-yl)propan-1-ol
Description
Significance of Brominated Thiophene (B33073) Derivatives in Organic Chemistry
Brominated thiophenes are a class of heterocyclic compounds that have garnered considerable attention in the field of organic chemistry. ontosight.ai The introduction of a bromine atom onto the thiophene ring significantly influences the molecule's chemical and physical properties, including its reactivity, boiling point, and solubility. ontosight.ai These derivatives serve as versatile intermediates in the synthesis of a wide array of more complex molecules. ontosight.ai
Their utility is particularly prominent in the creation of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ainih.gov For instance, bromothiophenes are key precursors in the synthesis of polythiophenes, which are polymers with conducting properties, making them valuable in the development of organic electronic devices such as solar cells and organic light-emitting diodes (OLEDs). ontosight.ai The position of the bromine atom on the thiophene ring is crucial, as it dictates the regioselectivity of subsequent chemical transformations, such as cross-coupling reactions.
Role of Propanol (B110389) Moiety in Chemical Scaffolds
The propanol moiety, a three-carbon alcohol, is a common structural motif in a vast range of organic molecules and plays a significant role in determining their physical and chemical properties. The hydroxyl (-OH) group of the propanol unit can participate in hydrogen bonding, which influences solubility, melting point, and boiling point. Furthermore, the propanol chain acts as a flexible linker or spacer within a larger molecule, allowing different functional groups to be positioned at an optimal distance for interaction with biological targets or for the formation of specific supramolecular structures.
In medicinal chemistry, the incorporation of a propanol linker can be a critical design element in drug development. It can affect a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The length and flexibility of the linker can be fine-tuned to optimize the binding affinity of a drug to its target receptor.
Structural Characteristics and Nomenclature of 3-(4-Bromothiophen-2-yl)propan-1-ol
The chemical structure of this compound consists of a thiophene ring that is substituted at the 2-position with a propan-1-ol group and at the 4-position with a bromine atom. The systematic IUPAC name for this compound is this compound.
Below is a table summarizing some of the key structural and chemical identifiers for this compound.
| Property | Value |
| CAS Number | 1785503-79-8 parchem.com |
| Molecular Formula | C₇H₉BrOS |
| Structure | A thiophene ring with a bromine atom at position 4 and a propan-1-ol chain at position 2. |
Computed Properties for the Isomer 1-(3-Bromothiophen-2-yl)propan-1-ol:
| Property | Value | Source |
| Molecular Weight | 221.12 g/mol | PubChem nih.gov |
| XLogP3-AA | 2.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Overview of Research Trends in Related Halogenated Alcohol-Thiophene Systems
Research into halogenated alcohol-thiophene systems is driven by the potential to create novel molecules with interesting biological activities and material properties. The combination of a halogenated thiophene with an alcohol functional group provides a scaffold that can be further modified to explore structure-activity relationships.
For example, studies on related compounds have shown that thiophene derivatives can exhibit a range of pharmacological effects. nih.gov The synthesis of various substituted thiophenes is a continuous area of investigation, with methods like Suzuki cross-coupling being employed to create new carbon-carbon bonds and build more complex structures. researchgate.net
The infrared (IR) spectra of thiophene derivatives are well-characterized, with specific bands corresponding to the ring and C-H vibrations. nii.ac.jp The presence of a hydroxyl group from the propanol moiety would be expected to show a characteristic broad absorption band in the IR spectrum. libretexts.org Similarly, the mass spectra of brominated thiophenes show characteristic fragmentation patterns, often involving the loss of the bromine atom and fragmentation of the thiophene ring. nih.gov The proton NMR spectra of thiophene derivatives typically show signals in the aromatic region, with the chemical shifts and coupling constants being dependent on the substitution pattern. chemicalbook.comchemicalbook.com
While direct research on this compound is limited, the broader research on related compounds suggests its potential as a valuable building block in the synthesis of new materials and biologically active molecules. Further investigation into its synthesis and characterization would be necessary to fully unlock its potential.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c8-6-4-7(10-5-6)2-1-3-9/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFGAAOZDCELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 4 Bromothiophen 2 Yl Propan 1 Ol
Retrosynthetic Analysis for Construction of the 3-(4-Bromothiophen-2-yl)propan-1-ol Backbone
A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting different forward synthetic strategies. The first key disconnection is at the C-C bond between the thiophene (B33073) ring and the propanol (B110389) side chain. This approach implies starting with a functionalized 4-bromothiophene and attaching a three-carbon chain. The second logical disconnection is further down the side chain, suggesting a stepwise construction of the propanol unit on a pre-functionalized thiophene. These disconnections form the basis for the various synthetic methodologies discussed below.
Approaches Involving Functionalization of Substituted Thiophenes
These strategies commence with a thiophene ring already bearing the bromo substituent at the 4-position. The primary challenge then becomes the introduction of the 3-hydroxypropyl group at the 2-position.
Direct Alkylation and Reduction Pathways
One potential route involves the direct alkylation of a suitable 4-bromothiophene derivative. This could theoretically be achieved by reacting a metalated 4-bromothiophene with a three-carbon electrophile containing a protected alcohol or a group that can be readily converted to an alcohol. However, direct alkylation of thiophenes can sometimes lead to mixtures of isomers and may require specific directing groups to achieve the desired regioselectivity. A subsequent reduction of a carbonyl group in the side chain would then yield the final propanol.
Grignard or Organolithium Chemistry in Thiophene Functionalization
A more controlled and widely used method involves the formation of an organometallic intermediate. wikipedia.orglibretexts.org The bromine atom on 2,4-dibromothiophene (B1333396) can be selectively exchanged with lithium using an organolithium reagent like n-butyllithium at low temperatures. This generates a 4-bromo-2-lithiothiophene intermediate. This nucleophilic species can then react with an appropriate electrophile, such as a protected 3-halopropanol or an epoxide like propylene (B89431) oxide, to form the carbon-carbon bond. wikipedia.org Subsequent deprotection or workup would yield this compound.
Alternatively, a Grignard reagent can be formed from a brominated thiophene. libretexts.org However, the presence of multiple bromine atoms would necessitate careful control of reaction conditions to ensure selective Grignard formation at the desired position. The resulting Grignard reagent would then be reacted with a suitable electrophile to introduce the propanol side chain. libretexts.org
Approaches Involving Elaboration of the Propanol Side Chain
In this alternative strategy, the synthesis begins with a thiophene derivative that already possesses a carbon-based functional group at the 2-position, which is then elaborated to form the propanol side chain.
Carbon-Carbon Bond Formation Methodologies
Carbon-carbon bond forming reactions are fundamental to this approach. organic-chemistry.orglibretexts.orglibretexts.orgchemistry.coach For instance, a 4-bromothiophene-2-carbaldehyde could serve as a starting material. A Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion could be employed to introduce a two-carbon unit, forming an α,β-unsaturated ester or ketone. Subsequent reduction of both the double bond and the carbonyl group would lead to the desired propanol.
Another powerful C-C bond-forming strategy is the Suzuki coupling reaction. nih.gov While typically used for aryl-aryl coupling, modifications can allow for the coupling of boronic acids with alkyl halides. In a hypothetical scenario, a boronic acid derivative of 4-bromothiophene could be coupled with a suitable three-carbon building block.
Reduction of Carbonyl Precursors
A common and effective method involves the reduction of a carbonyl group at the appropriate position on the side chain. For example, a precursor such as 3-(4-bromothiophen-2-yl)propanoic acid or its corresponding ester can be reduced to the primary alcohol. researchgate.net Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. Alternatively, if the precursor is an aldehyde or a ketone, milder reducing agents like sodium borohydride (B1222165) (NaBH4) can be employed.
For instance, a Friedel-Crafts acylation of 4-bromothiophene with succinic anhydride (B1165640) could yield a keto-acid, which upon reduction of the ketone and the carboxylic acid would furnish the target molecule.
Below is a table summarizing some potential synthetic precursors and the reactions to obtain this compound.
| Precursor | Reagent(s) | Reaction Type |
| 2,4-Dibromothiophene | 1. n-BuLi, 2. Propylene oxide | Organolithium addition |
| 4-Bromothiophene-2-carbaldehyde | 1. Wittig reagent (e.g., Ph3P=CHCO2Et), 2. H2/Pd, 3. LiAlH4 | Wittig, Hydrogenation, Reduction |
| 3-(4-Bromothiophen-2-yl)propanoic acid | LiAlH4 | Reduction |
Catalytic Systems Utilized in the Synthesis of this compound and its Precursors
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Kumada)
Transition metal-catalyzed cross-coupling reactions are fundamental for creating the C-C bond between the thiophene ring and the alkyl side chain. thieme-connect.com Among the most powerful of these methods are the Negishi and Kumada couplings, which offer distinct advantages in terms of reactivity and substrate scope. thieme-connect.comwikipedia.org
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgacs.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In a potential synthesis of the target compound's precursors, a suitably functionalized propyl-zinc halide could be coupled with 2,4-dibromothiophene. The higher reactivity of the α-bromo position on the thiophene ring would facilitate selective coupling at the 2-position. Palladium catalysts, such as Pd(PPh₃)₄, are generally favored for their high yields and broad applicability. wikipedia.org
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, also catalyzed by nickel or palladium. wikipedia.orgnih.gov This method was one of the first catalytic cross-coupling reactions developed and remains a powerful tool, particularly in the synthesis of polythiophenes and other conjugated polymers. wikipedia.orgresearchgate.netrsc.org For the synthesis of a precursor to this compound, a propyl-magnesium halide could be reacted with 2,4-dibromothiophene. Nickel catalysts, like Ni(dppe)Cl₂, are often employed in Kumada couplings involving thiophene derivatives. wikipedia.org
The choice between Negishi and Kumada coupling often depends on the specific functional groups present in the precursors and the desired reaction conditions. Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, adding a step but often improving tolerance for sensitive functionalities like esters or ketones that might be present on the side chain. youtube.comyoutube.com
Table 1: Comparison of Negishi and Kumada Coupling for Thiophene Functionalization
| Feature | Negishi Coupling | Kumada Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) |
| Typical Catalysts | Pd(PPh₃)₄, Ni(acac)₂, Pd/XPhos | Ni(dppe)Cl₂, Ni(dppp)Cl₂, Pd(PPh₃)₄ |
| Functional Group Tolerance | Generally higher; tolerates esters, ketones, cyanides. youtube.com | Lower; Grignard reagents are highly basic and nucleophilic, reacting with acidic protons and electrophilic functional groups. |
| Reactivity | High, allowing for coupling of complex fragments. acs.org | Very high, can lead to side reactions if not controlled. |
| Application Example | One-pot halogen dance/Negishi coupling of dibromothiophenes for regiocontrolled synthesis. nih.gov | Synthesis of regioregular polythiophenes and terthiophenes. wikipedia.orgnih.gov |
Hydrogenation and Hydride Reduction Catalysis
Once the carbon skeleton is assembled, the propanol functional group is typically formed via the reduction of a carbonyl group, such as a ketone or an ester, on the side chain. This transformation requires careful selection of catalysts to ensure the selective reduction of the side chain without affecting the aromatic thiophene ring or the bromo-substituent.
Catalytic Hydrogenation can be employed, particularly if a precursor contains a carbon-carbon double bond in addition to a carbonyl group, such as in a chalcone-like intermediate like (E)-3-(4-bromothiophen-2-yl)-1-(aryl)prop-2-en-1-one. uomphysics.netresearchgate.net Catalysts like palladium on carbon (Pd/C) are effective for hydrogenating C=C bonds. youtube.com However, aggressive hydrogenation conditions can lead to the reduction of the thiophene ring or hydrodebromination. researchgate.netrsc.org Therefore, controlling reaction conditions (pressure, temperature, and catalyst choice) is critical.
Hydride Reduction is a more common and often more selective method for reducing carbonyls to alcohols.
Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing ketones and aldehydes to alcohols. It is highly chemoselective and typically does not affect esters, amides, or the bromothiophene ring, making it an ideal choice for reducing a precursor like 1-(4-bromothiophen-2-yl)propan-2-one.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that can reduce ketones, aldehydes, esters, and carboxylic acids to alcohols. Its high reactivity requires anhydrous conditions and careful handling. It would be effective but potentially less selective than NaBH₄ if other reducible functional groups are present.
The reduction of the thiophene ring itself is a known process but generally requires more harsh conditions or specific catalysts, which are avoided when the integrity of the aromatic system is desired. researchgate.net
Optimization of Reaction Conditions and Yields for Sustainable Synthesis
To develop a practical and sustainable synthetic route, optimizing reaction conditions is crucial. This involves systematically varying parameters such as catalyst type and loading, solvent, temperature, and reaction time to maximize yield, minimize waste, and reduce energy consumption. scielo.br
For a key step like a palladium-catalyzed cross-coupling, a typical optimization process might explore:
Catalyst System: Comparing different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands can significantly impact efficiency. Nickel catalysts may offer a more cost-effective, albeit sometimes less selective, alternative. rsc.org
Solvent: Solvents like toluene, THF, and dioxane are common for cross-coupling reactions. The choice of solvent can affect solubility, catalyst stability, and reaction rate. scielo.br
Base and Additives: Many coupling reactions require a base; the nature and strength of the base can be critical.
Temperature and Time: Optimizing temperature can balance reaction rate against catalyst decomposition and side reactions. Reducing reaction times saves energy and improves throughput. scielo.br
Table 2: Illustrative Optimization of a Negishi Coupling Reaction
Hypothetical optimization for the coupling of a propylzinc reagent with 2,4-dibromothiophene.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 65 |
| 2 | PdCl₂(dppf) (5) | THF | 65 | 12 | 78 |
| 3 | PdCl₂(dppf) (2) | THF | 65 | 12 | 75 |
| 4 | PdCl₂(dppf) (2) | Toluene | 80 | 8 | 85 |
| 5 | PdCl₂(dppf) (2) | Acetonitrile (B52724) | 80 | 8 | 72 |
| 6 | Ni(dppe)Cl₂ (5) | Toluene | 80 | 8 | 82 |
Emerging Green Chemistry Approaches in the Synthesis of Related Compounds
Modern synthetic chemistry is increasingly focused on developing environmentally benign processes. rsc.org For the synthesis of thiophene-containing molecules, several green chemistry approaches are emerging that reduce waste, avoid hazardous materials, and improve energy efficiency. nih.gov
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives is a key strategy. Reactions in water or ethanol (B145695) have been developed for the synthesis of halogenated thiophenes and related heterocycles. nih.govnih.gov Deep eutectic solvents are also being explored as green alternatives to ionic liquids. rsc.org
Direct Arylation Polymerization (DArP): This strategy avoids the pre-formation of organometallic reagents (required for Kumada, Negishi, Suzuki, etc.) by directly coupling a C-H bond with an aryl halide. This approach has a higher atom economy and generates fewer toxic byproducts, making it highly attractive for large-scale production. rsc.org
Metal-Free Synthesis: To circumvent the cost and toxicity associated with transition metals, metal-free pathways are being developed. These can involve using elemental sulfur with various starting materials or cyclization reactions under basic conditions. nih.govorganic-chemistry.org
Energy Efficiency: The use of microwave irradiation or sonication can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. uomphysics.net
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Thiophenes
| Aspect | Conventional Method (e.g., Kumada/Negishi) | Emerging Green Alternative |
|---|---|---|
| Solvent | Anhydrous THF, Toluene, Dioxane | Water, Ethanol, Deep Eutectic Solvents. rsc.orgnih.gov |
| Reagents | Stoichiometric organometallic reagents (Grignard, organozinc). | Direct C-H activation, avoiding pre-functionalization. rsc.org |
| Catalyst | Palladium or Nickel complexes. | Metal-free reactions or use of more abundant, less toxic metals like iron. wikipedia.org |
| Byproducts | Stoichiometric amounts of metallic salts (e.g., MgX₂, ZnX₂). | Fewer byproducts (higher atom economy). |
| Energy Input | Often requires prolonged heating. | Microwave or ultrasound assistance to reduce time and energy. uomphysics.net |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 4 Bromothiophen 2 Yl Propan 1 Ol
Principles and Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-Bromothiophen-2-yl)propan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the propyl chain.
The two protons on the thiophene ring are in different chemical environments and would likely appear as two distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The proton at position 5 of the thiophene ring would likely be a singlet, while the proton at position 3 would also be a singlet due to the bromine substitution at the adjacent position 4.
The protons of the propyl chain would exhibit characteristic splitting patterns. The two protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, coupled to the adjacent methylene group. The two protons of the central methylene group (-CH₂-) would appear as a multiplet, being coupled to the two adjacent methylene groups. The two protons of the methylene group attached to the thiophene ring (-CH₂-Thiophene) would appear as a triplet, coupled to the central methylene group. The proton of the hydroxyl group (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene-H5 | ~7.1 | s |
| Thiophene-H3 | ~6.9 | s |
| -CH₂OH | ~3.7 | t |
| -CH₂- | ~1.9 | m |
| Thiophene-CH₂- | ~2.9 | t |
| -OH | Variable | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.
The four carbon atoms of the thiophene ring would appear in the downfield region of the spectrum. The carbon atom bearing the bromine (C4) would be expected to have a chemical shift influenced by the halogen's electronegativity. The other three thiophene carbons (C2, C3, and C5) would also have characteristic chemical shifts. The three carbon atoms of the propyl chain would appear in the upfield region of the spectrum. The carbon of the methylene group attached to the hydroxyl group (-CH₂OH) would be the most downfield of the three, followed by the carbon attached to the thiophene ring (Thiophene-CH₂-), and finally the central methylene carbon (-CH₂-).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene-C2 | ~145 |
| Thiophene-C3 | ~125 |
| Thiophene-C4 | ~110 |
| Thiophene-C5 | ~128 |
| -CH₂OH | ~62 |
| -CH₂- | ~34 |
| Thiophene-CH₂- | ~30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the propyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the propyl chain and the thiophene ring. For instance, correlations would be expected between the protons of the methylene group attached to the thiophene ring and the C2 and C3 carbons of the thiophene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-S, and C-Br bonds, as well as the aromatic C=C bonds of the thiophene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aliphatic) | 2850-3000 |
| C-H (aromatic) | 3000-3100 |
| C=C (aromatic) | 1400-1600 |
| C-O (alcohol) | 1050-1260 |
| C-Br | 500-600 |
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be a strong indication of the hydroxyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₉BrOS, the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound are not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, the analysis of structurally related thiophene derivatives allows for a well-grounded prediction of its solid-state characteristics. nih.govfigshare.com
The crystal structure of a molecule is stabilized by a network of intermolecular interactions. For this compound, several key interactions are anticipated to govern its crystal packing. The presence of the hydroxyl (-OH) group strongly suggests the formation of hydrogen bonds, which are powerful structure-directing interactions. nih.gov It is expected that O-H···O hydrogen bonds would link adjacent molecules, potentially forming chains or more complex networks.
Table 1: Expected Crystallographic Parameters and Intermolecular Interactions for this compound (Hypothetical Data)
| Parameter | Expected Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pnma |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonds |
| Br···S Halogen Bonds | |
| π-π Stacking (Thiophene Rings) | |
| C-H···O and C-H···π Interactions |
Note: This table is based on typical values and interactions observed for structurally similar thiophene derivatives and is intended to be illustrative in the absence of direct experimental data for this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for separating it from byproducts and starting materials.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with its expected boiling point, is amenable to GC analysis. In a typical GC-MS setup, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
For the analysis of this compound, a non-polar or medium-polarity column, such as a DB-5 or HP-5ms, would likely be employed. nih.gov The temperature of the GC oven would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer detector then ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of bromine, the propanol (B110389) side chain, and cleavage of the thiophene ring. nih.gov
Table 2: Illustrative GC-MS Method Parameters for Purity Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-450 amu |
Note: These parameters are hypothetical and represent a typical starting point for method development for a compound of this nature.
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. rsc.orgsielc.com
In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.
The presence of the bromine atom and the thiophene ring imparts significant hydrophobicity to the molecule, while the alcohol group adds polarity. A gradient elution, where the proportion of the organic modifier in the mobile phase is gradually increased, would likely be necessary to achieve a good separation of the target compound from potential impurities of varying polarities. Detection is commonly achieved using a UV-Vis detector, as the thiophene ring is a chromophore that absorbs UV light. wur.nl
Table 3: Representative HPLC Method Parameters for Purity Determination
| Parameter | Condition |
| HPLC System | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
Note: This table provides a representative set of conditions for an RP-HPLC method. Actual parameters would require optimization.
Chemical Reactivity and Derivatization of 3 4 Bromothiophen 2 Yl Propan 1 Ol
The bifunctional nature of 3-(4-bromothiophen-2-yl)propan-1-ol, possessing both a primary alcohol on its propyl side chain and a bromine atom on the thiophene (B33073) ring, allows for a diverse range of chemical transformations. These two reactive sites can be addressed selectively, enabling the synthesis of a wide array of complex derivatives.
Computational Chemistry and Theoretical Investigations of 3 4 Bromothiophen 2 Yl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These calculations are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. For molecules containing bromine and sulfur, such as 3-(4-bromothiophen-2-yl)propan-1-ol, appropriate basis sets are chosen to accurately describe the electronic environment of all atoms.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
For thiophene-based molecules, the HOMO is often localized on the thiophene (B33073) ring, indicating it is the primary site for electrophilic attack. The LUMO distribution highlights the regions susceptible to nucleophilic attack. In studies of related bromothiophene derivatives, the HOMO and LUMO energies have been calculated to predict their reactivity and electronic properties. uomphysics.neticm.edu.pl
Table 1: Representative Frontier Molecular Orbital Energies for a Thiophene Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is illustrative and based on general values for similar thiophene derivatives, not specifically for this compound.
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uomphysics.net The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
In thiophene derivatives, the region around the sulfur atom and the pi-system of the ring often show negative potential, while the hydrogen atoms of the ring and any substituents can exhibit positive potential. uomphysics.net For this compound, the MESP would likely show negative potential around the oxygen atom of the hydroxyl group and the thiophene ring, making them potential sites for interaction with electrophiles.
Theoretical vibrational frequency analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can predict the frequencies at which it will absorb infrared radiation. These calculated frequencies can then be compared with experimental spectra to confirm the molecular structure. icm.edu.pl
For a molecule like this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the alkyl chain and thiophene ring, C-S stretching of the thiophene ring, and the C-Br stretch. Theoretical calculations can help to distinguish between these different vibrational modes, which may overlap in an experimental spectrum.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include:
Chemical Potential (μ): Describes the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity is described by Fukui functions , which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are calculated based on the change in electron density when an electron is added to or removed from the molecule. By analyzing the Fukui functions, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction. researchgate.net For bromothiophene derivatives, these analyses have been used to understand their reaction mechanisms and predict their biological activities. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors for a Thiophene Derivative
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.66 |
Note: This data is illustrative and based on general values for similar thiophene derivatives, not specifically for this compound.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them.
Molecular Mechanics (MM) methods are often used for an initial scan of the conformational space due to their computational efficiency. These methods treat molecules as a collection of atoms held together by springs, using a force field to calculate the potential energy of different conformations.
Molecular Dynamics (MD) simulations provide a more detailed picture of the conformational landscape by simulating the movement of atoms over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule explores different conformations and interacts with its environment (e.g., a solvent). nih.govplos.org These simulations can reveal the preferred conformations of the molecule and the dynamics of its structural changes.
Theoretical Elucidation of Reaction Mechanisms involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates involved, and determine the activation energies. This information is crucial for understanding how a reaction proceeds and for designing more efficient synthetic routes.
For this compound, theoretical studies could be used to elucidate the mechanisms of reactions such as the oxidation of the alcohol group, electrophilic substitution on the thiophene ring, or reactions involving the carbon-bromine bond. For instance, DFT calculations could be used to model the reaction pathway of a specific transformation, providing insights into the bond-breaking and bond-forming processes.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides a powerful framework for the prediction of spectroscopic properties of molecules, including this compound. These theoretical predictions, when compared with experimental data, serve as a crucial tool for structural confirmation and for a deeper understanding of the molecule's electronic and vibrational characteristics. Density Functional Theory (DFT) is a commonly employed method for such predictions, offering a good balance between accuracy and computational cost. nih.goviosrjournals.orgnih.gov
Methodologies such as the B3LYP functional combined with various basis sets (e.g., 6-311++G(d,p)) are frequently used to optimize the molecular geometry and calculate spectroscopic parameters. nih.govnih.gov For nuclear magnetic resonance (NMR) spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical chemical shifts (δ) for both ¹H and ¹³C nuclei. globalresearchonline.netuncw.edu Similarly, theoretical vibrational frequencies for Infrared (IR) spectroscopy can be computed, which correspond to the different vibrational modes of the molecule.
A direct comparison between the raw computed and experimental spectra often reveals systematic deviations. For instance, calculated vibrational frequencies are typically higher than their experimental counterparts due to the calculations being based on a harmonic oscillator model in the gas phase, whereas experiments are often conducted in a solid or liquid phase. To account for this, scaling factors are often applied to the computed frequencies to improve their agreement with experimental values. iosrjournals.org For NMR, the calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
While specific, in-depth computational studies on this compound are not extensively documented in publicly available literature, the principles of such an analysis can be illustrated. A comparative study would involve generating the theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies and placing them alongside experimentally obtained data.
Below are illustrative tables demonstrating how such a comparison would be presented.
Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |
| H on Thiophene Ring (C3) | Value | Value | Value |
| H on Thiophene Ring (C5) | Value | Value | Value |
| -CH₂- (alpha to thiophene) | Value | Value | Value |
| -CH₂- (beta to thiophene) | Value | Value | Value |
| -CH₂- (gamma to thiophene, attached to OH) | Value | Value | Value |
| -OH | Value | Value | Value |
| Hypothetical values for illustrative purposes. |
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |
| Thiophene C2 | Value | Value | Value |
| Thiophene C3 | Value | Value | Value |
| Thiophene C4 (with Br) | Value | Value | Value |
| Thiophene C5 | Value | Value | Value |
| -CH₂- (alpha to thiophene) | Value | Value | Value |
| -CH₂- (beta to thiophene) | Value | Value | Value |
| -CH₂- (gamma to thiophene, attached to OH) | Value | Value | Value |
| Hypothetical values for illustrative purposes. |
Table 3: Comparison of Predicted and Experimental IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | Value | Value | Broad band |
| C-H stretch (thiophene ring) | Value | Value | Aromatic C-H |
| C-H stretch (aliphatic chain) | Value | Value | Aliphatic C-H |
| C=C stretch (thiophene ring) | Value | Value | Aromatic ring stretch |
| C-O stretch | Value | Value | Primary alcohol |
| C-Br stretch | Value | Value | Halogen stretch |
| Hypothetical values for illustrative purposes. |
The correlation between the predicted and experimental data in these tables would be a strong indicator of the accuracy of the computational model and would validate the assigned structure of this compound. Discrepancies between the theoretical and experimental values can also provide insights into intermolecular interactions and solvent effects that are not accounted for in the gas-phase theoretical calculations. The interplay between computational prediction and experimental spectroscopy is, therefore, an indispensable tool in modern chemical analysis. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Theoretical and Non Clinical Perspectives
Role as a Key Synthetic Intermediate for Complex Molecules
The distinct reactivity of the aryl bromide and the primary alcohol allows for sequential, regioselective modifications, making it a valuable precursor for creating intricate molecular structures.
While specific instances of 3-(4-Bromothiophen-2-yl)propan-1-ol in the total synthesis of natural products are not extensively documented in mainstream literature, its structure represents a key motif present in various thiophene-containing natural products. Organic synthesis often involves the creation of complex molecules from simpler, readily available starting materials. nih.govoapen.orgresearchgate.net The total synthesis of such compounds is a significant area of research. nih.govnih.gov
The thiophene (B33073) core is a bioisostere for other aromatic systems, and its incorporation into a synthetic strategy could be used to generate novel analogues of existing natural products. A hypothetical synthetic route could involve using the propanol (B110389) side chain for ester or ether linkages, while the bromothiophene moiety could undergo cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds, forming the backbone of a larger natural product analogue.
Thiophene derivatives are integral to numerous pharmaceutically active compounds. For instance, the thiophene-containing drug Duloxetine features a (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol core structure. researchgate.net This highlights the pharmaceutical relevance of the thiophene-propanol scaffold.
The compound this compound serves as a conceptual precursor for a variety of advanced pharmaceutical intermediates. The molecule possesses two key functional handles for elaboration:
The Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents onto the thiophene ring.
The Hydroxyl Group: This functional group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like esters, ethers, or amines, allowing for the extension of the side chain.
This dual functionality allows for the conceptual design of synthetic pathways toward complex drug targets where a substituted thiophene ring is attached to a functionalized propyl chain.
| Functional Group | Potential Transformation | Application in Synthesis |
| Aryl Bromide | Suzuki Coupling | Formation of a C-C bond by reacting with a boronic acid. |
| Sonogashira Coupling | Formation of a C-C triple bond with a terminal alkyne. | |
| Buchwald-Hartwig Amination | Formation of a C-N bond with an amine. | |
| Primary Alcohol | Oxidation (e.g., with PCC) | Formation of an aldehyde, 3-(4-bromothiophen-2-yl)propanal. nih.gov |
| Oxidation (e.g., with Jones reagent) | Formation of a carboxylic acid. | |
| Etherification (e.g., Williamson ether synthesis) | Linkage to other molecular fragments via an ether bond. | |
| Esterification | Linkage to other molecular fragments via an ester bond. |
Potential in Polymer Chemistry and Advanced Materials
The structure of this compound is well-suited for the development of functional polymers and advanced materials, particularly those requiring tunable electronic properties and processability.
Polythiophenes are a major class of conjugated polymers studied for their electronic properties. The synthesis of these materials often relies on the polymerization of substituted thiophene monomers. rsc.org Regioregular poly(3-alkylthiophenes), for example, exhibit superior electronic properties compared to their regioirregular counterparts. rsc.org
This compound is a conceptual monomer for creating functionalized polythiophenes. The bromine atom provides a reactive site for metal-catalyzed polycondensation reactions, such as Kumada catalyst-transfer polycondensation (KCTP), to form the polymer backbone. The 3-propanol side chain offers several advantages:
Solubility: The polar hydroxyl group can enhance the solubility of the resulting polymer in specific solvents, which is crucial for processing and device fabrication.
Post-Polymerization Modification: The hydroxyl group can be modified after polymerization to introduce other functionalities, allowing for fine-tuning of the polymer's properties without interfering with the polymerization reaction itself.
Conjugated polymers derived from thiophene units are fundamental components in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic and optical properties of these materials are highly dependent on the molecular structure of the repeating monomer unit. rsc.org
By incorporating this compound as a monomer, it is theoretically possible to create polymers where the electronic properties are dictated by the polythiophene backbone, while the propanol side chain influences the material's morphology, processability, and interfacial properties. For example, the side chain could be used to promote self-assembly into well-ordered structures, which is beneficial for charge transport in OFETs.
Covalent Organic Frameworks (COFs) are crystalline porous polymers with tunable structures and high surface areas. nih.govresearchgate.net They are constructed from organic building blocks linked by strong covalent bonds. Thiophene-based monomers have been successfully used to create COFs with interesting electronic properties. nih.gov
Theoretically, this compound could be utilized as a building block for COFs or for post-synthetic modification of these frameworks. frontiersin.org
As a Building Block: The bromine atom could be converted to a boronic acid or other reactive group capable of participating in the framework-forming condensation reactions. The propanol side chain would then decorate the pores of the resulting COF, introducing specific functionalities.
For Post-Synthetic Modification: The hydroxyl group could be used to graft the molecule onto a pre-existing COF that has complementary reactive sites. This would allow for the introduction of the bromothiophene unit into the pores of the material, potentially altering its electronic properties or its affinity for certain guest molecules. The synthesis of COFs from thiophene-based monomers has been reported as a step towards implementing these materials in electronic devices. nih.gov
Theoretical Considerations in Medicinal Chemistry Scaffold Development
The structural framework of this compound presents a versatile scaffold for the theoretical development of new therapeutic agents. The combination of a halogenated aromatic system (bromothiophene) and a flexible aliphatic chain terminating in a hydroxyl group provides multiple points for molecular interaction and chemical modification. Thiophene and its derivatives are recognized as important building blocks in a wide array of pharmaceuticals, often serving as bioisosteric replacements for benzene (B151609) rings, which can modulate the pharmacological and pharmacokinetic properties of a molecule. wikipedia.org
Design of Ligands for Protein-Target Interactions (Conceptual)
The design of effective ligands hinges on the principle of molecular recognition, where a small molecule binds to a specific protein target to modulate its biological function. The this compound scaffold offers several key features for conceptual ligand design aimed at fostering specific protein-target interactions.
The Bromothiophene Moiety: The thiophene ring itself is a bio-isostere of a phenyl ring, capable of engaging in π-π stacking and hydrophobic interactions within a protein's binding pocket. The presence of the sulfur atom not only influences the ring's electronic properties, making it more electron-rich than benzene, but also offers a potential site for hydrogen bonding or metal coordination. longdom.org The bromine atom at the 4-position is a critical feature; it can act as a potent halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction in medicinal chemistry that can significantly enhance binding affinity and selectivity for a target protein.
The Propan-1-ol Side Chain: This three-carbon chain provides conformational flexibility, allowing the ligand to adopt an optimal orientation within a binding site. The terminal primary alcohol (-CH₂OH) is a classic hydrogen bond donor and acceptor, enabling strong, directional interactions with polar amino acid residues such as serine, threonine, or the peptide backbone.
Strategic Modifications: Conceptually, this scaffold can be elaborated to target a hypothetical enzyme active site. For instance, the hydroxyl group could be oxidized to an aldehyde or carboxylic acid to interact with a catalytic residue. Alternatively, the alkyl chain could be extended or constrained into a cyclic system to optimize the positioning of the bromothiophene head group. The bromine atom could be replaced with other groups to probe the binding pocket's requirements, or further substituents could be added to the thiophene ring to explore additional interaction points. Such systematic modifications are foundational to computer-aided drug design, where molecules are computationally docked into protein structures to predict binding affinity and guide synthetic efforts. encyclopedia.pub
Structure-Activity Relationship (SAR) Studies on Derivatives (Theoretical Basis)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a compound influence its biological activity. mdpi.com For this compound, a theoretical SAR study would involve systematically modifying the scaffold and predicting the impact on its interaction with a hypothetical biological target. The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, or metabolic stability.
A theoretical SAR exploration can be outlined by considering modifications at three primary sites: the thiophene ring, the bromine substituent, and the propanol side chain.
Interactive Table: Theoretical SAR of this compound Derivatives
| Modification Site | Derivative Example | Rationale for Modification | Predicted Impact on Activity |
| Thiophene Ring | Substitution at C5 position | Explore additional binding pockets; alter electronics. | May increase potency or selectivity depending on the substituent. |
| Halogen | Replace Bromine with Chlorine | Modify halogen bond strength and lipophilicity. | Potentially alters binding affinity; may improve membrane permeability. |
| Halogen | Replace Bromine with a Methyl group | Remove halogen bond capability; increase lipophilicity. | Likely reduces binding affinity if halogen bonding is critical. |
| Alkyl Chain | 2-(4-Bromothiophen-2-yl)ethan-1-ol | Shorten the linker between the ring and OH group. | Tests the spatial requirements of the binding pocket. |
| Alkyl Chain | 4-(4-Bromothiophen-2-yl)butan-1-ol | Lengthen the linker between the ring and OH group. | Probes for deeper binding pockets; may increase flexibility. |
| Hydroxyl Group | 3-(4-Bromothiophen-2-yl)propyl acetate | Mask the hydrogen bonding ability of the OH group. | Could act as a prodrug; may decrease activity if H-bonding is key. |
| Hydroxyl Group | 3-(4-Bromothiophen-2-yl)propan-1-amine | Replace OH with a basic NH₂ group. | Introduces an ionizable group for potential salt-bridge formation. |
This theoretical framework allows for a systematic deconstruction of the molecule's structure to understand its function. For example, if replacing bromine with chlorine maintains activity while replacing it with a methyl group abolishes it, this would strongly suggest a crucial role for halogen bonding in the molecule's mechanism of action. Similarly, variations in the alkyl chain length would reveal the optimal distance required to position the hydroxyl and thiophene moieties for effective binding.
Conceptual Applications in Agrochemical Design and Development
The thiophene heterocycle is a well-established structural motif in agrochemicals, found in commercial fungicides, insecticides, and herbicides. longdom.orgencyclopedia.pubnih.gov The this compound scaffold contains the necessary features to be considered a conceptual starting point for the design of new plant protection agents. Its utility can be theorized across different classes of agrochemicals by considering how the molecule could interact with biological targets specific to pests or weeds.
Fungicide Design: Many successful fungicides work by inhibiting specific enzymes essential for fungal survival, such as succinate (B1194679) dehydrogenase or sterol biosynthesis enzymes. syngenta-us.com The bromothiophene core of the scaffold could be designed to mimic the substrate of a fungal enzyme. The lipophilicity of the thiophene ring can facilitate passage through fungal cell membranes. The bromine atom can enhance binding affinity to a target enzyme, a strategy seen in some commercial fungicides. nih.gov For example, the propanol tail could be modified into an amide or other functional group known to interact with the active sites of enzymes like succinate dehydrogenase, a common target for carboxamide fungicides.
Insecticide Design: Key targets for insecticides include the nervous systems of insects, for example, by modulating ion channels or enzyme activity (e.g., acetylcholinesterase). syngenta-us.com The this compound structure could be elaborated to block an insect-specific receptor. For instance, the thiophene ring could fit into a hydrophobic pocket, while the flexible side chain could be functionalized to interact with polar or charged residues, leading to the disruption of nerve signaling. Halogenated thiophenes have historically been investigated for their insecticidal properties, including as fumigants. google.com
Herbicide Design: Herbicides often target enzymes unique to plant biosynthetic pathways, such as protoporphyrinogen (B1215707) oxidase (PPO) or acetolactate synthase (ALS). nih.gov The design of new herbicides often involves identifying scaffolds that can act as competitive inhibitors of these enzymes. The this compound scaffold could be conceptually developed into a PPO inhibitor by modifying the propanol side chain into a structure that mimics part of the protoporphyrinogen IX substrate, while the bromothiophene ring anchors the molecule in a hydrophobic region of the active site. Thiophene-based sulfonamides and other derivatives have been successfully developed as herbicides. google.com
Interactive Table: Conceptual Agrochemical Applications
| Agrochemical Class | Potential Target/Mode of Action | Rationale for Scaffold Suitability | Conceptual Modification |
| Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | Thiophene ring can occupy the substrate-binding site. | Convert propanol to a carboxamide moiety. |
| Insecticide | Ryanodine Receptor Modulation | The scaffold could be tailored to fit the receptor's binding site. | Esterification of the alcohol and further substitution on the thiophene ring. |
| Herbicide | Protoporphyrinogen Oxidase (PPO) Inhibition | Bromothiophene provides a stable, lipophilic anchor. | Modify the side chain to mimic the enzyme's natural substrate. |
Future Directions and Research Challenges for 3 4 Bromothiophen 2 Yl Propan 1 Ol
Exploration of Novel and Highly Efficient Synthetic Routes
The accessibility of 3-(4-Bromothiophen-2-yl)propan-1-ol is fundamental to unlocking its potential. While classical methods for thiophene (B33073) synthesis, such as the Paal-Knorr and Gewald reactions, provide a foundational approach, the development of more efficient and sustainable synthetic routes remains a key challenge. nih.gov Future research should focus on metal-free protocols, such as the dehydration and sulfur cyclization of alkynols, which offer a greener alternative to traditional methods. acs.org
Furthermore, the direct functionalization of pre-existing thiophene rings presents an atom-economical approach. Strategies involving the late-stage skeletal editing of pyridines to thiophenes using elemental sulfur could offer innovative pathways to substituted thiophenes like the target molecule. researchgate.net The development of one-pot, multicomponent reactions that can assemble the molecule from simple precursors would be highly desirable for improving efficiency and reducing waste. nih.gov
| Synthetic Approach | Description | Potential Advantages |
| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyl compounds with a sulfur source. derpharmachemica.com | Well-established method. |
| Gewald Reaction | Condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov | Access to highly functionalized thiophenes. |
| From Alkynols | Metal-free dehydration and sulfur cyclization of alkynols. acs.org | Environmentally friendly. |
| Skeletal Editing | Transformation of other heterocyclic rings, like pyridines, into thiophenes. researchgate.net | Novel disconnection approach. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. nih.gov | High efficiency and atom economy. |
Investigation of Unconventional Reactivity and Catalytic Transformations
The dual functionality of this compound—the bromo-substituted thiophene ring and the primary alcohol—offers a rich playground for exploring unconventional reactivity. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and C-H homocoupling, enabling the introduction of diverse substituents and the synthesis of well-defined oligothiophenes. researchgate.netnih.gov
The thiophene ring itself can undergo electrophilic substitution reactions, although its reactivity is influenced by the substituents present. wikipedia.orgnih.gov A significant area for future research lies in the catalytic asymmetric functionalization and dearomatization of the thiophene ring, which could lead to the synthesis of novel chiral molecules with potential applications in pharmaceuticals and materials science. rsc.orgrsc.org The propanol (B110389) side chain can be oxidized to the corresponding aldehyde or carboxylic acid, or undergo etherification and esterification reactions, further expanding the library of accessible derivatives.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The structural characteristics of this compound make it a promising building block for supramolecular chemistry. The planar, aromatic thiophene ring can participate in π-π stacking interactions, a key driving force for self-assembly. Research on thiophene-based π-conjugated molecules has demonstrated their ability to form well-ordered nanostructures, such as nanoparticles and fibers, through self-assembly in solution. nih.govrsc.org
By modifying the propanol side chain, for instance, by introducing long alkyl chains or other recognition motifs, the self-assembly behavior of derivatives of this compound could be precisely controlled. The formation of host-guest complexes with macrocycles like pillar nih.govarenes could also be explored to construct novel functional materials, such as white-light emitting systems. nih.gov
Development of Biodegradable or Biocompatible Derivatives for Specific Applications
The growing demand for sustainable and biocompatible materials has spurred research into biodegradable polymers. Thiophene-based polyesters have shown promise as potential mimics for non-degradable plastics like PET, with some derivatives exhibiting significant enzymatic degradation. mdpi.com The propanol group of this compound could be utilized as an initiator for ring-opening polymerization to synthesize biodegradable polyesters. researchgate.net
In the realm of biomedical applications, thiophene derivatives have been investigated for their biocompatibility and are components of organic afterglow nanoparticles used in bioimaging. mdpi.com The development of biocompatible derivatives of this compound could lead to new materials for drug delivery, tissue engineering, and diagnostic tools. Thiophene-based compounds have also been explored as electrode materials in batteries, suggesting a potential application in biocompatible electronics. rsc.org
Advanced Spectroscopic Studies Under Non-Standard Conditions
A thorough understanding of the structure-property relationships of this compound and its derivatives requires detailed spectroscopic characterization. While standard techniques like NMR and IR are routine, advanced spectroscopic studies under non-standard conditions could provide deeper insights. For example, rotational spectroscopy has been used to determine the precise equilibrium structure of thiophene, and similar studies on its derivatives could elucidate the effects of substitution on the ring geometry. nih.gov
Spectroscopic investigations of chalcone (B49325) derivatives of bromothiophenes have also been reported, highlighting the interest in the photophysical properties of such systems. uomphysics.netresearchgate.net Studying the spectroscopic behavior of this compound derivatives under varying temperature, pressure, or in the presence of external stimuli could reveal interesting photophysical phenomena and inform the design of responsive materials.
Challenges in Large-Scale Synthesis and Industrial Implementation
Future research should aim to develop robust and high-yielding synthetic protocols that utilize readily available starting materials and minimize waste. The development of continuous flow processes could offer a more efficient and safer alternative to batch production for the synthesis of heterocyclic compounds. mdpi.com Furthermore, a comprehensive evaluation of the process safety and environmental impact will be crucial for any potential industrial application.
Unexplored Stereochemical Control in Derivatization
The propanol side chain of this compound introduces a potential stereocenter if the molecule is further functionalized at the α- or β-position to the hydroxyl group. The stereoselective synthesis of derivatives would open up new avenues for applications, particularly in medicinal chemistry where enantiomers can have vastly different biological activities.
Recent advances in the stereoselective synthesis of dicarbonyl compounds from cyclopropanols and the catalytic asymmetric functionalization of heterocyclic rings demonstrate the feasibility of achieving high levels of stereochemical control. nih.govmdpi.comexlibrisgroup.com Applying these or similar methodologies to the derivatization of this compound represents a significant and largely unexplored research area. The ability to control the stereochemistry would greatly enhance the value of this compound as a chiral building block in organic synthesis.
Predictive Modeling of Reactivity and Application Potential
Predictive modeling, utilizing computational and in silico methods, offers a powerful, resource-efficient avenue for exploring the chemical reactivity and potential applications of novel compounds like this compound. nih.gov By leveraging theoretical models, researchers can forecast a molecule's behavior, properties, and biological interactions before committing to extensive and costly laboratory synthesis and testing. youtube.com For this compound, these predictive efforts would primarily fall into two categories: quantum chemistry methods to predict reactivity and quantitative structure-activity relationship (QSAR) models to predict application potential.
Quantum Chemistry and Reactivity Prediction
Quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule to predict its reactivity. researchgate.netnih.gov For this compound, DFT calculations can map out electron density distributions, identify the most likely sites for electrophilic and nucleophilic attack, and calculate the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net
The key reactive features of this compound are the thiophene ring, the bromine substituent, and the primary alcohol functional group. libretexts.org
Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution. Predictive models can calculate the relative activation energies for substitution at the available C3 and C5 positions, indicating which site is more reactive.
Carbon-Bromine Bond: The C-Br bond is a key site for reactions such as cross-coupling. DFT can model the bond dissociation energy and the transition states for reactions involving this bond, such as Suzuki or Stille couplings, which are common for bromoarenes. nih.gov
Alcohol Group: The propanol side chain offers sites for oxidation, esterification, and etherification. msu.edulibretexts.org The oxygen atom's lone pairs make it nucleophilic, while the hydroxyl proton is weakly acidic. msu.edu Computational models can predict the pKa of the alcohol, its oxidation potential, and its reactivity towards various electrophiles. libretexts.orgmsu.edu
A DFT study could generate data on reactivity descriptors, providing a quantitative basis for predicting chemical behavior.
Table 1: Illustrative Reactivity Descriptors for this compound (Theoretical Data) This table is a hypothetical example of data that could be generated through DFT calculations to illustrate the concept.
| Parameter | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. nih.gov |
| Mulliken Charge on C5 | -0.15 | Suggests C5 is a likely site for electrophilic attack. |
| C-Br Bond Dissociation Energy | 70 kcal/mol | Energy required for homolytic cleavage, relevant for radical reactions. |
QSAR and Application Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate a compound's structural features (descriptors) with its biological activity or a specific property. conicet.gov.arnih.gov If this compound were part of a library of related thiophene derivatives screened for a particular biological target (e.g., an enzyme or receptor), a QSAR model could be developed. nih.govresearchgate.net
The process involves:
Data Set Generation: A series of thiophene analogs would be synthesized and tested to determine their activity (e.g., IC50 for enzyme inhibition). nih.gov
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated, including physicochemical properties (logP, molecular weight), electronic properties (dipole moment), and topological indices (molecular shape).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that links the descriptors to the observed activity. youtube.comconicet.gov.ar
Such a model could then be used to predict the activity of new, unsynthesized thiophene derivatives, guiding the design of more potent or selective compounds. nih.gov It could also help identify which structural features of this compound—the bromine at C4, the length of the alkyl chain, or the terminal alcohol—are most important for a given biological effect. conicet.gov.arnih.gov
Table 2: Example of a QSAR Model for Hypothetical Kinase Inhibition by Thiophene Derivatives This table represents a simplified, hypothetical QSAR equation to illustrate the concept.
| Hypothetical QSAR Equation | |
|---|---|
| pIC50 = 0.5 * (logP) - 0.2 * (Molecular Surface Area) + 1.5 * (H-Bond Donors) + C | |
| Descriptor | Interpretation in Model |
| logP (Lipophilicity) | Positive coefficient suggests higher lipophilicity increases activity. |
| Molecular Surface Area | Negative coefficient suggests smaller molecules may be preferred. |
| H-Bond Donors | Positive coefficient highlights the importance of hydrogen bond donating groups, like the alcohol in this compound. |
By combining reactivity predictions from quantum chemistry with application-focused QSAR models, researchers can build a comprehensive in silico profile of this compound. This predictive approach is crucial for identifying the most promising research avenues and accelerating the discovery process for new functional materials or therapeutic agents. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 3-(4-Bromothiophen-2-yl)propan-1-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example:
- Step 1: Bromothiophene derivatives can be functionalized via Friedel-Crafts reactions using propanol derivatives and Lewis acid catalysts (e.g., AlCl₃).
- Step 2: Subsequent reduction of intermediate ketones (e.g., using NaBH₄ or LiAlH₄) yields the propan-1-ol moiety.
Optimization Tips:
- Catalyst Loading: Excess AlCl₃ (1.2–1.5 equiv.) improves electrophilic substitution efficiency .
- Temperature Control: Maintain 0–5°C during reduction to prevent over-reduction or side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?
Methodological Answer:
- ¹H/¹³C NMR:
- Thiophene protons: Look for aromatic signals at δ 6.8–7.5 ppm (split due to bromine’s electronegativity) .
- Propanol chain: The -CH₂OH group shows a triplet at δ 3.6–3.8 ppm (J = 6 Hz), and the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm).
- IR Spectroscopy:
- A strong O-H stretch (~3300 cm⁻¹) and C-Br vibration (550–600 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS):
- Molecular ion peak [M+H]⁺ at m/z 235 (C₇H₈BrOS) with fragmentation patterns matching bromothiophene cleavage .
Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be resolved for this compound?
Methodological Answer:
Software Tools: Use SHELXL for small-molecule refinement and OLEX2 for structure visualization .
- Disordered Atoms: Apply ISOR and SIMU restraints to manage thermal motion in the propanol chain .
- Twinning: Use the HKLF5 format in SHELXL to handle twinned data, and refine the twin law via the TWIN command .
Example: In a recent study, the bromothiophene ring exhibited positional disorder, resolved by partitioning occupancy (60:40) and refining anisotropic displacement parameters .
Advanced: What side reactions occur during nucleophilic substitution of the bromothiophene moiety, and how are they minimized?
Methodological Answer:
Common Side Reactions:
- Elimination: Formation of alkene byproducts via β-hydride elimination.
- Over-Oxidation: Propanol conversion to propanoic acid under harsh conditions.
Mitigation Strategies:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce elimination .
- Temperature Control: Keep reactions below 50°C to prevent oxidation of the alcohol group .
- Protecting Groups: Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) during bromine substitution .
Advanced: How can the bioactivity of this compound be evaluated in anticancer studies?
Methodological Answer:
In Vitro Assays:
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls like cisplatin .
- Mechanistic Studies:
- Apoptosis Detection: Use Annexin V-FITC/PI staining and flow cytometry.
- Enzyme Inhibition: Test interactions with kinases (e.g., EGFR) via fluorescence polarization assays .
Structural Insights:
- The bromothiophene group enhances π-π stacking with DNA or enzyme active sites, while the propanol chain improves solubility for cellular uptake .
Advanced: How do conflicting crystallographic data (e.g., bond length discrepancies) arise, and how are they resolved?
Methodological Answer:
Sources of Contradiction:
- Thermal Motion: High thermal displacement in flexible propanol chains distorts bond lengths.
- Resolution Limits: Low-resolution data (<0.8 Å) may obscure accurate bond measurements.
Resolution Strategies:
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7 Å) to improve data quality .
- Hirshfeld Atom Refinement (HAR): Corrects for X-ray scattering factors, particularly for bromine atoms .
Example: A study reported C-Br bond lengths varying by 0.02 Å; HAR reduced discrepancies to <0.005 Å .
Tables for Key Data:
Table 1: Crystallographic Parameters for this compound (Example)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 9.366, 15.843, 16.145 |
| V (ų) | 2395.97 |
| Z | 4 |
| R-factor | 0.033 |
Source: Adapted from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
